Etomidate hydrochloride
Overview
Description
Etomidate hydrochloride is a short-acting intravenous anesthetic agent primarily used for the induction of general anesthesia and sedation during short procedures such as reduction of dislocated joints, tracheal intubation, cardioversion, and electroconvulsive therapy . It is an imidazole derivative that was initially developed as an antifungal agent but was later found to have potent hypnotic properties .
Mechanism of Action
Target of Action
Etomidate hydrochloride primarily targets the Gamma-Aminobutyric Acid (GABA) receptors in the brain . GABA is the main inhibitory neurotransmitter in the Central Nervous System (CNS) and plays a vital role in regulating neuronal activity .
Mode of Action
Etomidate acts as a positive allosteric modulator on the GABA type A receptor, enhancing the effect of the inhibitory neurotransmitter GABA . It binds at a distinct binding site associated with a Cl- ionopore at the GABA A receptor, increasing the duration of time for which the Cl- ionopore is open . This leads to increased chloride ion influx into neurons and subsequent hyperpolarization .
Biochemical Pathways
The primary biochemical pathway affected by etomidate is the GABAergic system . By enhancing the binding of GABA to its receptors, etomidate increases chloride ion influx into neurons. This results in hyperpolarization, which inhibits neuronal firing and leads to sedation, hypnosis, and anesthesia .
Pharmacokinetics
Etomidate has relatively large volumes of distribution and is rapidly metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation . The terminal elimination half-life is 2.4–5h . After intravenous administration, etomidate redistributes rapidly in the body, and rapid elimination also occurs .
Result of Action
The primary result of etomidate’s action is the induction of sedation, hypnosis, and anesthesia . It induces unconsciousness within one circulation time, and recovery from a single dose is rapid with little residual depression .
Action Environment
The action of etomidate is influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s physiological state, such as their cardiovascular stability. Etomidate stands out among other anesthetic agents by having a remarkably stable cardiorespiratory profile, producing no cardiovascular or respiratory depression . It suppresses the adrenocortical axis by inhibiting the enzyme 11β-hydroxylase, making the drug unsuitable for administration by a prolonged infusion or to critically ill patients .
Biochemical Analysis
Biochemical Properties
Etomidate hydrochloride acts as a positive allosteric modulator on the γ-aminobutyric acid type A (GABA A) receptor, enhancing the effect of the inhibitory neurotransmitter γ-aminobutyric acid . This interaction with GABA A receptors is the primary biochemical reaction involving this compound .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It depresses the central nervous system (CNS) function via GABA, leading to a state of anesthesia . Unlike other anesthetics, this compound does not induce analgesia .
Molecular Mechanism
This compound binds at a distinct binding site associated with a Cl- ionopore at the GABA A receptor, increasing the duration of time for which the Cl- ionopore is open . This prolongs the post-synaptic inhibitory effect of GABA in the thalamus .
Temporal Effects in Laboratory Settings
This compound induces unconsciousness within one circulation time . Recovery is rapid due to extensive redistribution and rapid metabolism . It suppresses the adrenocortical axis by inhibiting the enzyme 11β-hydroxylase, which can last for many hours or even days following a single etomidate bolus dose .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Bolus doses of 0.25 mg/kg and 0.35 mg/kg are found to be the most optimal doses for the induction of anesthesia .
Metabolic Pathways
This compound is rapidly metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation . The metabolism of this compound mainly depends on hepatic esterase activity .
Transport and Distribution
This compound has relatively large volumes of distribution . After intravenous administration, it distributes rapidly to all tissues , with the highest concentrations in fat and liver .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its interaction with the GABA A receptors, which are predominantly located in the cell membrane . The binding of this compound to these receptors influences its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Etomidate hydrochloride is synthesized through a multi-step process involving the reaction of ethyl 3-aminocrotonate with benzyl cyanide to form ethyl 3-(1-phenylethyl)imidazole-5-carboxylate. This intermediate is then hydrolyzed to produce etomidate, which is subsequently converted to its hydrochloride salt .
Industrial Production Methods: In industrial settings, this compound is typically produced in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves the use of solvents and catalysts to facilitate the reactions, followed by purification steps such as crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Etomidate hydrochloride undergoes several types of chemical reactions, including hydrolysis, esterification, and substitution reactions .
Common Reagents and Conditions:
Hydrolysis: this compound is hydrolyzed by hepatic esterases into an inactive carboxylic acid.
Esterification: The synthesis of etomidate involves esterification reactions to form the ethyl ester intermediate.
Substitution: The imidazole ring in etomidate can undergo substitution reactions with various electrophiles.
Major Products Formed: The primary product formed from the hydrolysis of this compound is an inactive carboxylic acid . Other products depend on the specific reagents and conditions used in the reactions.
Scientific Research Applications
Etomidate hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Methoxyethyl etomidate hydrochloride (ET-26): A novel etomidate analogue with reduced adrenocortical suppression.
Uniqueness: this compound is unique among anesthetic agents due to its rapid onset of action, minimal cardiovascular and respiratory depression, and its ability to decrease intracranial pressure while maintaining normal arterial pressure . its use is limited by its potential to suppress adrenocortical function .
Properties
IUPAC Name |
ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12;/h4-11H,3H2,1-2H3;1H/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDXBSVHIGDPOE-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN=CN1[C@H](C)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53188-20-8 | |
Record name | 1H-Imidazole-5-carboxylic acid, 1-[(1R)-1-phenylethyl]-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53188-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etomidate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053188208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylate monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.095 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETOMIDATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUM3W5027S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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